molecular formula C10H12N2O4 B13663952 (2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid

(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid

Cat. No.: B13663952
M. Wt: 224.21 g/mol
InChI Key: UGAGINQCEMIKQG-UHFFFAOYSA-N
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Description

(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid is a chiral amino acid derivative characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the amino acid backbone. The nitrophenyl group is then introduced through a nitration reaction, which requires careful control of temperature and reaction time to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and greater efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted amino acids, depending on the specific reagents and conditions used .

Scientific Research Applications

(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid is unique due to its specific stereochemistry and the presence of both an amino group and a nitrophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-amino-3-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C10H12N2O4/c1-6(9(11)10(13)14)7-2-4-8(5-3-7)12(15)16/h2-6,9H,11H2,1H3,(H,13,14)

InChI Key

UGAGINQCEMIKQG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)N

Origin of Product

United States

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